Paniculogenin

Description

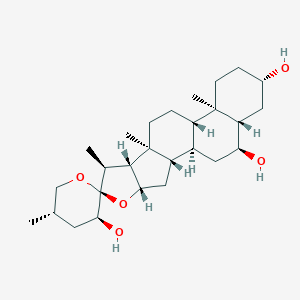

Paniculogenin is a steroidal sapogenin belonging to the spirostanol class, characterized by the molecular formula C₂₇H₄₄O₅ and a molecular weight of 448.64 g/mol . Its IUPAC name is (3β,5α,6α,23S,25S)-spirostan-3,6,23-triol, indicating hydroxyl groups at positions 3β, 6α, and 23S on the spirostan skeleton . It is primarily isolated from Solanum torvum (water buffalo grass) leaves and seeds of Solanum asperolanatum . With a melting point of 214–216°C, it is a yellow crystalline solid .

Properties

CAS No. |

16750-37-1 |

|---|---|

Molecular Formula |

C27H44O5 |

Molecular Weight |

448.6 g/mol |

IUPAC Name |

(1R,2S,3'S,4S,5'S,6S,7S,8R,9S,12S,13R,16S,18S,19S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-3',16,19-triol |

InChI |

InChI=1S/C27H44O5/c1-14-9-23(30)27(31-13-14)15(2)24-22(32-27)12-19-17-11-21(29)20-10-16(28)5-7-25(20,3)18(17)6-8-26(19,24)4/h14-24,28-30H,5-13H2,1-4H3/t14-,15-,16-,17+,18-,19-,20+,21-,22-,23-,24-,25+,26-,27-/m0/s1 |

InChI Key |

GDFVLFBHNREYBP-WHFCIYBYSA-N |

SMILES |

CC1CC(C2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)O)C)C)OC1)O |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1)O |

Canonical SMILES |

CC1CC(C2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)O)C)C)OC1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Paniculogenin shares structural and biosynthetic relationships with other spirostanol sapogenins and terpenoids. Below is a comparative analysis of its key analogs:

Spirostanol Sapogenins

Neochlorogenin

- Source : Solanum torvum leaves .

- Structure: Likely a dihydroxy spirostanol (positions 3β and 6α), lacking the 23S-hydroxyl group present in this compound .

Chlorogenin

- Source : Unripe fruits of Solanum torvum .

- Structure: A dihydroxy spirostanol (3β, 6α), structurally analogous to Neochlorogenin but possibly differing in stereochemistry .

- Functional Role : Predominantly found in immature plant tissues, suggesting a developmental-stage-specific biosynthetic pathway.

Torvogenin

- Source : Solanum torvum roots and leaves .

- Structure: Exact configuration unconfirmed but hypothesized to have hydroxylation at non-canonical positions (e.g., 1β or 12β).

- Bioactivity: Limited data, but shared sources with this compound imply overlapping ecological roles, such as pest resistance.

Hispidogenin

Non-Spirostanol Compounds

Paniculides (A–C)

- Source : Koelreuteria paniculata (golden rain tree) .

- Structure : Sesquiterpene lactones with molecular weights ~584 g/mol (e.g., Paniculide B: C₃₀H₄₀O₁₀) .

- Comparison: Unlike this compound’s steroidal backbone, Paniculides are terpenoids with lactone rings, conferring distinct solubility and reactivity .

Panicolin

Comparative Data Table

| Compound | Source | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Structural Class |

|---|---|---|---|---|---|---|

| This compound | Solanum torvum, S. asperolanatum | C₂₇H₄₄O₅ | 448.64 | 214–216 | 3β,6α,23S-triol | Spirostanol |

| Neochlorogenin | Solanum torvum leaves | Not reported | Not reported | Not reported | 3β,6α-diol | Spirostanol |

| Chlorogenin | Solanum torvum unripe fruits | Not reported | Not reported | Not reported | 3β,6α-diol | Spirostanol |

| Paniculide B | Koelreuteria paniculata | C₃₀H₄₀O₁₀ | ~584.64 | 200–212 | Lactone, epoxide | Sesquiterpene lactone |

| Panicolin | Andrographis paniculata | Not reported | Not reported | Not reported | Diterpenoid lactone | Diterpenoid |

Research Findings and Implications

Paniculides, despite their terpenoid structure, share anti-inflammatory properties with this compound, suggesting convergent evolution in plant defense mechanisms .

Source-Specific Biosynthesis: this compound’s exclusive presence in Solanum species (vs. Paniculides in Koelreuteria) underscores genus-specific enzymatic pathways for spirostanol vs. terpenoid production .

Contradictions in Literature: lists this compound in Andrographis paniculata, conflicting with other studies that restrict it to Solanum species. This may reflect nomenclature overlap or misidentification, warranting further phytochemical validation .

Future Research Directions

- Structural Elucidation : NMR and X-ray crystallography studies are needed to resolve ambiguities in Neochlorogenin and Torvogenin configurations.

- Comparative Bioassays: Evaluate this compound’s bioactivity against spirostanol analogs to isolate the impact of the 23S-hydroxyl group.

- Ecological Roles : Investigate whether this compound’s triol structure confers adaptive advantages in plant-pathogen interactions compared to diol sapogenins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.